C-Metyl-Ester-Cyclam, 4 HCl
Overview
Description
Preparation Methods
The synthesis of C-Metyl-Ester-Cyclam, 4 HCl typically involves the esterification of carboxylic acids. One common method is the Steglich esterification, which employs carbodiimide coupling reagents and solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the Fischer–Speier esterification, which uses acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4) . Industrial production methods often optimize these reactions for higher yields and purity.
Chemical Reactions Analysis
C-Metyl-Ester-Cyclam, 4 HCl undergoes various chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either acids or bases. Acidic hydrolysis reverses the esterification process, producing a carboxylic acid and an alcohol.
Substitution Reactions: The alkoxy group (OR’) in the ester can be replaced by other groups under specific conditions.
Common reagents used in these reactions include strong acids like HCl and bases like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C-Metyl-Ester-Cyclam, 4 HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of C-Metyl-Ester-Cyclam, 4 HCl involves its strong binding affinity to metal ions. This binding can affect the stability and activity of metal-containing biomolecules. The compound’s ability to form stable complexes with metals like copper and zinc is crucial for its biological and medicinal applications . The molecular targets and pathways involved include metal ion transport and regulation within biological systems .
Comparison with Similar Compounds
C-Metyl-Ester-Cyclam, 4 HCl is unique due to its specific ester functional group and its strong binding affinity to metal ions. Similar compounds include:
Bicyclam: A derivative used in clinical trials for AIDS treatment.
Other Cyclam Derivatives: Compounds with various functional groups that modify their binding properties and applications.
These similar compounds highlight the versatility and importance of cyclam derivatives in various fields of research and industry.
Properties
IUPAC Name |
methyl 1,4,8,11-tetrazacyclotetradecane-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-18-12(17)11-9-15-7-5-13-3-2-4-14-6-8-16-10-11/h11,13-16H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZWGGVZNFVGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCNCCCNCCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.